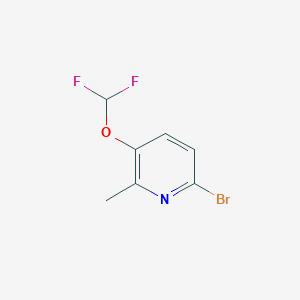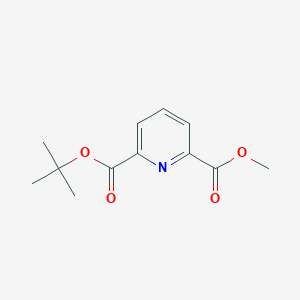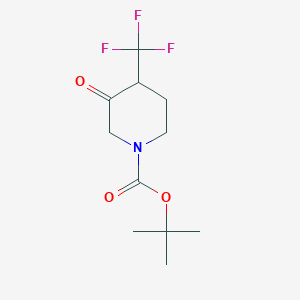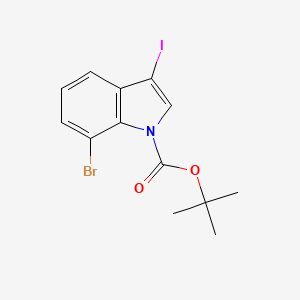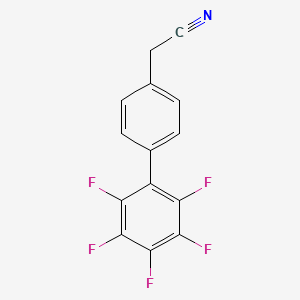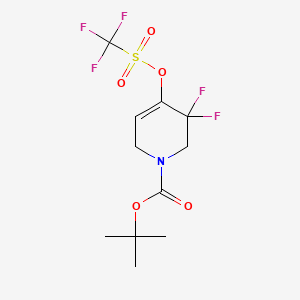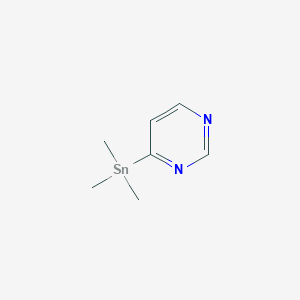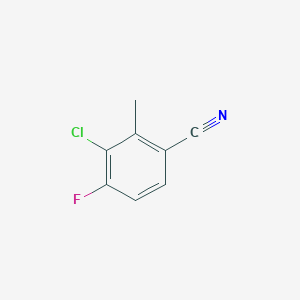
3-Chloro-4-fluoro-2-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H5ClFN It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-4-fluoro-2-methylbenzonitrile typically involves the reaction of 3-chloro-4-fluoro-2-methylbenzyl chloride with a cyanide source. One common method is the nucleophilic substitution reaction where the chloride group is replaced by a cyano group using sodium cyanide or potassium cyanide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide or potassium cyanide in DMF or DMSO.
Electrophilic Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Amines: Reduction of the cyano group yields primary amines.
Substituted Aromatics: Electrophilic substitution reactions yield various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-fluoro-2-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-fluoro-2-methylbenzonitrile depends on its specific applicationThe cyano group can form hydrogen bonds or coordinate with metal ions, while the aromatic ring can participate in π-π interactions with other aromatic systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4-fluorobenzonitrile: Similar structure but lacks the methyl group.
3-Chloro-4-methylbenzonitrile: Similar structure but lacks the fluorine atom.
4-Fluoro-2-methylbenzonitrile: Similar structure but lacks the chlorine atom .
Uniqueness
3-Chloro-4-fluoro-2-methylbenzonitrile is unique due to the presence of all three substituents (chlorine, fluorine, and methyl) on the benzene ring. This combination of substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H5ClFN |
|---|---|
Molekulargewicht |
169.58 g/mol |
IUPAC-Name |
3-chloro-4-fluoro-2-methylbenzonitrile |
InChI |
InChI=1S/C8H5ClFN/c1-5-6(4-11)2-3-7(10)8(5)9/h2-3H,1H3 |
InChI-Schlüssel |
DKKNVYIIDZOEDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1Cl)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chlorobenzoic acid;(4-methoxyphenyl)methyl N-[3-(aminomethyl)oxetan-3-yl]carbamate](/img/structure/B13920762.png)
